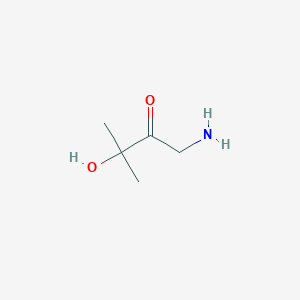
(1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with a unique structure that includes a tetrahydronaphthalene core substituted with a methyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the reduction of 4-methyl-1-tetralone. This can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 4-methyl-1-tetralone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production and ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) or chlorine (Cl2) in chloroform (CHCl3).
Major Products
Oxidation: 4-methyl-1-tetralone.
Reduction: 4-methyl-1,2,3,4-tetrahydronaphthalene.
Substitution: 4-bromo-1,2,3,4-tetrahydronaphthalen-1-ol or 4-chloro-1,2,3,4-tetrahydronaphthalen-1-ol.
Applications De Recherche Scientifique
(1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of (1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic core allows it to interact with lipid membranes, potentially affecting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methyl-1-tetralone: A precursor in the synthesis of (1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.
4-methyl-1,2,3,4-tetrahydronaphthalene: A reduced form of the compound without the hydroxyl group.
1,2,3,4-tetrahydronaphthalen-1-ol: A similar compound without the methyl substitution.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a methyl group on the tetrahydronaphthalene core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H14O |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
(1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C11H14O/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-5,8,11-12H,6-7H2,1H3/t8?,11-/m1/s1 |
Clé InChI |
RNJRKHAGSISOGT-QHDYGNBISA-N |
SMILES isomérique |
CC1CC[C@H](C2=CC=CC=C12)O |
SMILES canonique |
CC1CCC(C2=CC=CC=C12)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


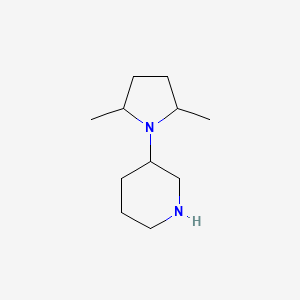
![[2-(Bromomethyl)butyl]benzene](/img/structure/B13192559.png)
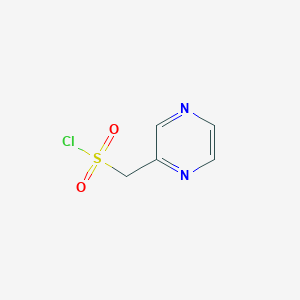
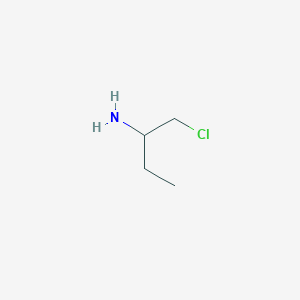
![3-Bromo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13192571.png)
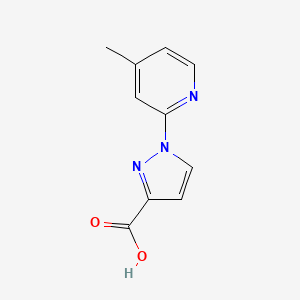
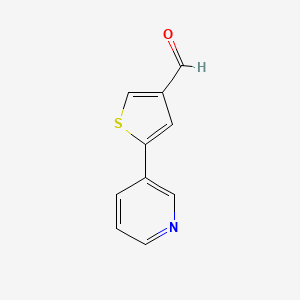
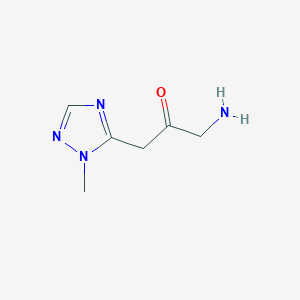
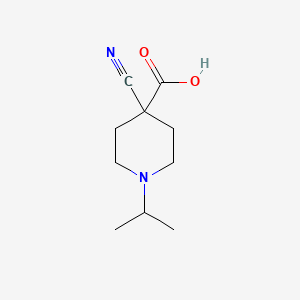


![1-[1-(Aminomethyl)cyclopentyl]propan-1-ol](/img/structure/B13192599.png)

